molecular formula C21H17N3O4 B4230305 N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide

N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide

Cat. No. B4230305
M. Wt: 375.4 g/mol
InChI Key: QTUBTJSDIXJMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide, also known as BAPNA, is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic substrate for the enzyme chymotrypsin, which is a protease that cleaves peptide bonds in proteins. The use of BAPNA in chymotrypsin assays has allowed for the study of enzyme kinetics and the screening of potential inhibitors.

Mechanism of Action

N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide is a synthetic substrate for chymotrypsin that mimics the natural substrate, which is a peptide bond in a protein. When chymotrypsin cleaves the peptide bond in N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide, a yellow color is produced due to the release of the 4-nitroaniline moiety. This color change can be measured spectrophotometrically to determine the rate of enzyme activity.
Biochemical and Physiological Effects
N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide has no known biochemical or physiological effects on living organisms. It is a synthetic compound that has been designed specifically for use in scientific research applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide in chymotrypsin assays is that it is a synthetic substrate that is readily available and easy to use. It also produces a measurable color change that allows for the determination of enzyme activity. However, one limitation of using N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide is that it only mimics a single peptide bond in a protein, which may not accurately reflect the activity of chymotrypsin on natural substrates.

Future Directions

There are several future directions for the use of N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide in scientific research. One direction is the development of new chymotrypsin inhibitors that could be used as potential therapeutics for diseases such as cancer. Another direction is the use of N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide in the screening of natural products for chymotrypsin inhibitory activity. Additionally, N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide could be used in the study of other proteases that cleave peptide bonds in proteins.

Scientific Research Applications

N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide has been widely used in scientific research as a substrate for chymotrypsin assays. Chymotrypsin is an important enzyme in the digestive system that breaks down proteins into smaller peptides. The use of N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide in chymotrypsin assays has allowed for the study of enzyme kinetics and the screening of potential inhibitors.

properties

IUPAC Name

N-benzyl-4-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(22-14-15-4-2-1-3-5-15)16-6-10-18(11-7-16)23-21(26)17-8-12-19(13-9-17)24(27)28/h1-13H,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUBTJSDIXJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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